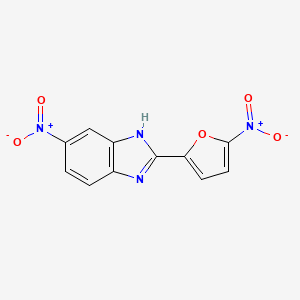
5-Nitro-2-(5-nitro-furan-2-yl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a nitrofuran and a benzimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The presence of nitro groups in both the furan and benzimidazole rings contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole typically involves the nitration of precursor compounds. One common method includes the nitration of 2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as furfural and o-phenylenediamine. The process includes nitration, cyclization, and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole and furan derivatives.
Scientific Research Applications
5-Nitro-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent, particularly against antibiotic-resistant strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole involves the reduction of the nitro groups to reactive intermediates that can interact with biological macromolecules. These intermediates can cause damage to bacterial DNA, proteins, and cell membranes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Nitrofurantoin: A nitrofuran derivative used to treat urinary tract infections.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
Uniqueness
5-Nitro-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both nitrofuran and benzimidazole moieties, which contribute to its broad-spectrum antimicrobial activity. Its dual nitro groups enhance its reactivity and effectiveness against resistant strains compared to other similar compounds.
Properties
Molecular Formula |
C11H6N4O5 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
6-nitro-2-(5-nitrofuran-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H6N4O5/c16-14(17)6-1-2-7-8(5-6)13-11(12-7)9-3-4-10(20-9)15(18)19/h1-5H,(H,12,13) |
InChI Key |
QZARPLILBWVJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11104014.png)
![Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11104020.png)
![N-(3-chlorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B11104022.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
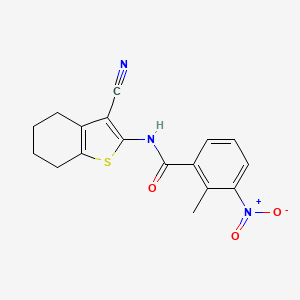
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)
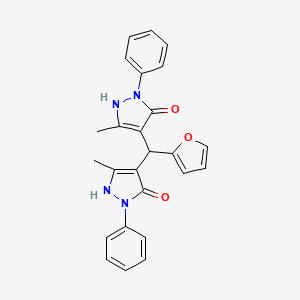
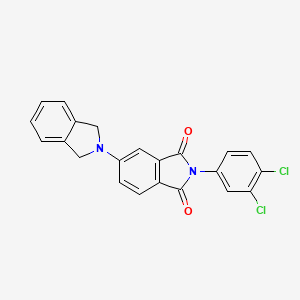
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104072.png)

![(2Z)-5-amino-2-(3-ethoxy-4-hydroxybenzylidene)-7-(3-ethoxy-4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11104098.png)
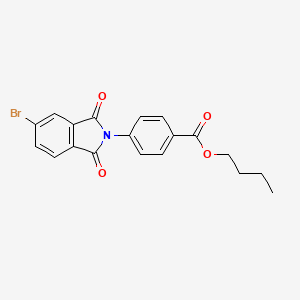
![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
